Cas no 2227683-67-0 ((1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol)

(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol is a chiral amino alcohol derivative featuring an indazole moiety, which serves as a valuable intermediate in pharmaceutical synthesis and medicinal chemistry. Its stereospecific (1R) configuration ensures high enantiomeric purity, making it particularly useful in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators. The presence of both amino and hydroxyl functional groups enhances its versatility in chemical modifications, enabling applications in asymmetric synthesis and drug discovery. Its indazole core contributes to potential pharmacological activity, particularly in targeting neurological or oncological pathways. This compound is typically employed under controlled conditions due to its reactive nature, requiring proper handling and storage to maintain stability.
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol structure
2227683-67-0 structure
Product name:(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
CAS No:2227683-67-0
MF:C9H11N3O
MW:177.203141450882
CID:6052352
PubChem ID:96741737

(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
    • EN300-1728290
    • 2227683-67-0
    • Inchi: 1S/C9H11N3O/c10-4-8(13)7-3-1-2-6-5-11-12-9(6)7/h1-3,5,8,13H,4,10H2,(H,11,12)/t8-/m0/s1
    • InChI Key: HHQCZODAXQODSQ-QMMMGPOBSA-N
    • SMILES: O[C@@H](CN)C1C=CC=C2C=NNC=12

Computed Properties

  • Exact Mass: 177.090211983g/mol
  • Monoisotopic Mass: 177.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 74.9Ų

(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728290-0.05g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
0.05g
$1368.0 2023-09-20
Enamine
EN300-1728290-2.5g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
2.5g
$3191.0 2023-09-20
Enamine
EN300-1728290-10g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
10g
$7004.0 2023-09-20
Enamine
EN300-1728290-1g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
1g
$1629.0 2023-09-20
Enamine
EN300-1728290-0.5g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
0.5g
$1563.0 2023-09-20
Enamine
EN300-1728290-0.1g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
0.1g
$1433.0 2023-09-20
Enamine
EN300-1728290-5.0g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
5g
$4722.0 2023-06-04
Enamine
EN300-1728290-0.25g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
0.25g
$1498.0 2023-09-20
Enamine
EN300-1728290-1.0g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
1g
$1629.0 2023-06-04
Enamine
EN300-1728290-10.0g
(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol
2227683-67-0
10g
$7004.0 2023-06-04

Additional information on (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol

Comprehensive Overview of (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol (CAS No. 2227683-67-0)

The compound (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol, identified by its CAS No. 2227683-67-0, is a chiral amino alcohol derivative with significant potential in pharmaceutical research and drug development. Its unique structure, featuring an indazole moiety and an amino alcohol functional group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in targeting kinase inhibitors, GPCR modulators, and other therapeutic areas.

In recent years, the demand for chiral building blocks like (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol has surged, driven by the growing focus on precision medicine and enantioselective synthesis. The compound's stereochemical purity is critical for its efficacy, as even minor enantiomeric impurities can drastically alter biological activity. This aligns with the pharmaceutical industry's shift toward highly selective drug candidates, a trend frequently discussed in drug discovery forums and academic publications.

One of the most searched questions related to this compound is: "What are the synthetic routes for (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol?" Several methodologies have been explored, including asymmetric hydrogenation and enzymatic resolution, which are often highlighted in organic chemistry journals. Additionally, its solubility and stability under physiological conditions are frequently investigated, as these properties are essential for formulation development.

The indazole core of (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol is a privileged scaffold in medicinal chemistry, known for its versatility in modulating protein-protein interactions and enzyme inhibition. This has led to its inclusion in libraries for high-throughput screening (HTS) campaigns, particularly in oncology and neurology research. The compound's pharmacokinetic profile is another area of interest, with researchers examining its metabolic stability and blood-brain barrier permeability.

From an SEO perspective, terms like "CAS 2227683-67-0 supplier", "(1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol synthesis", and "indazole derivatives in drug discovery" are highly relevant. These keywords reflect the needs of pharmaceutical chemists and procurement specialists seeking reliable sources and technical data. The compound's role in fragment-based drug design (FBDD) is also a trending topic, as it offers a balance between molecular complexity and synthetic accessibility.

In conclusion, (1R)-2-amino-1-(1H-indazol-7-yl)ethan-1-ol (CAS No. 2227683-67-0) represents a promising candidate for advancing targeted therapies. Its structural features and chirality align with modern drug discovery paradigms, making it a subject of ongoing research and commercial interest. For those exploring its applications, understanding its synthetic pathways, physicochemical properties, and biological relevance is essential.

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